1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the empirical formula C9H13F6N3O4S2 . It is also known by the synonyms PMIM BTA and PMIM TFSI . This compound has a molecular weight of 405.34 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide has been analyzed using various methods such as density functional theory (DFT) . The compound is stable, vertically and laterally homogeneous .Physical And Chemical Properties Analysis
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid with an assay of ≥98% (H-NMR) and impurities of ≤0.5% water . It has been analyzed using hard x-ray photoelectron spectroscopy (HAXPES) .Scientific Research Applications
Electrolyte Applications in Energy Storage
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide shows potential in energy storage applications. It is being explored as a lithium-ion battery electrolyte, demonstrating a large diffusion coefficient and a wide operational temperature range, contributing to improved battery performance (Sundari et al., 2022). Additionally, its use in supercapacitors for large temperature range applications is under investigation, where it exhibits excellent thermal properties, high-temperature decomposition, and a wide electrochemical window, making it suitable for extreme temperature operations (Newell et al., 2018).
Solvent for Azeotropic Mixture Separation
This compound has been studied for its effectiveness as a solvent in separating azeotropic mixtures. Research indicates its ability to extract ethanol from heptane, demonstrating its potential in industrial separation processes. The selectivity and solute distribution ratio of these ionic liquids make them promising for such applications (Seoane et al., 2012).
Conductive Polymer Electrolytes
In the field of polymer science, 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is being used to develop novel ionic interpenetrating polymer networks (IPNs). These IPNs demonstrate increased flexibility, small swelling ability, high conductivity, and mechanical stability, even in a swollen state. This makes them suitable candidates for highly conductive solid polymer electrolytes, potentially applicable in various electronic devices (Shaplov et al., 2009).
Liquid Crystalline Studies
Studies on 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have also delved into its properties in liquid crystalline states. Research on similar long-chain 1-alkyl-3-methylimidazolium salts demonstrates their amphiphilic characteristics and the formation of smectic liquid crystalline phases at higher temperatures. This research provides valuable insights into the thermotropic phase behavior of such compounds (Bradley et al., 2002).
Water Separation from Alcohols
Investigations into using 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide for water separation from alcohols have been conducted. This ionic liquid demonstrated effective separation capabilities, showing potential for industrial applications in the purification and processing of alcoholic compounds (Cumplido et al., 2020).
Extraction of Phenolic Compounds
The compound is being explored for its potential in extracting phenolic compounds from water, analyzing the influence of factors like solution concentration and temperature on the extraction process. This research contributes to understanding the effectiveness of ionic liquids in environmental and analytical applications (Sas et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUIWLQQDTHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047947 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
216299-72-8 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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